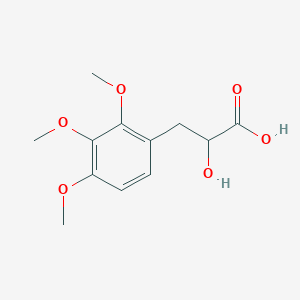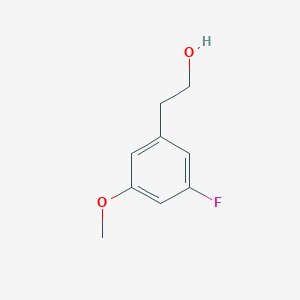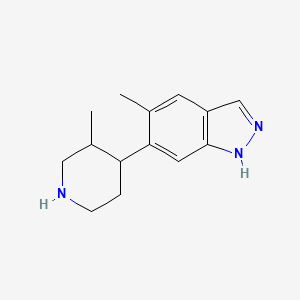![molecular formula C10H14N2O B13622328 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13622328.png)
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclopropane ring attached to a pyrazole moiety, making it an interesting subject for various chemical studies.
准备方法
The synthesis of 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethyl-1H-pyrazole and cyclopropane-1-carbaldehyde.
Reaction Conditions: The two starting materials are subjected to a condensation reaction under controlled conditions, often involving a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
相似化合物的比较
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde can be compared with other similar compounds such as:
1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a piperazine ring instead of a cyclopropane ring.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone: Features an ethanone group instead of an aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropane ring and an aldehyde group, which confer distinct chemical and biological properties.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-8-5-9(12(2)11-8)6-10(7-13)3-4-10/h5,7H,3-4,6H2,1-2H3 |
InChI 键 |
ZFZYVLDEJSVCRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)CC2(CC2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


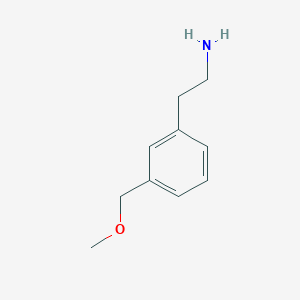
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
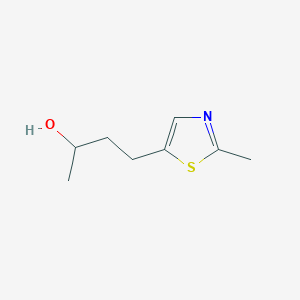

![rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13622276.png)
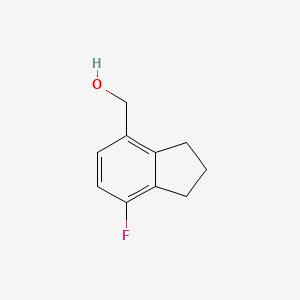
![2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol](/img/structure/B13622290.png)
